molecular formula C11H16N2S2 B14648483 (Anilinosulfanyl)(diethylamino)methanethione CAS No. 52185-83-8

(Anilinosulfanyl)(diethylamino)methanethione

Katalognummer: B14648483
CAS-Nummer: 52185-83-8
Molekulargewicht: 240.4 g/mol
InChI-Schlüssel: ZQRZKQNRHQHQQD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Anilinosulfanyl)(diethylamino)methanethione is an organic compound that features both an anilinosulfanyl group and a diethylamino group attached to a methanethione core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Anilinosulfanyl)(diethylamino)methanethione typically involves the reaction of aniline derivatives with diethylamine and carbon disulfide under controlled conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction between aniline and carbon disulfide, forming an anilinosulfanyl intermediate. This intermediate is then reacted with diethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

(Anilinosulfanyl)(diethylamino)methanethione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(Anilinosulfanyl)(diethylamino)methanethione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of heterocyclic compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of (Anilinosulfanyl)(diethylamino)methanethione involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The specific pathways involved may include the formation of reactive intermediates that interact with cellular components, leading to biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(Anilinosulfanyl)(diethylamino)methanethione is unique due to the presence of both an anilinosulfanyl group and a diethylamino group, which confer distinct chemical properties and reactivity. This dual functionality allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry .

Eigenschaften

CAS-Nummer

52185-83-8

Molekularformel

C11H16N2S2

Molekulargewicht

240.4 g/mol

IUPAC-Name

anilino N,N-diethylcarbamodithioate

InChI

InChI=1S/C11H16N2S2/c1-3-13(4-2)11(14)15-12-10-8-6-5-7-9-10/h5-9,12H,3-4H2,1-2H3

InChI-Schlüssel

ZQRZKQNRHQHQQD-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C(=S)SNC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.